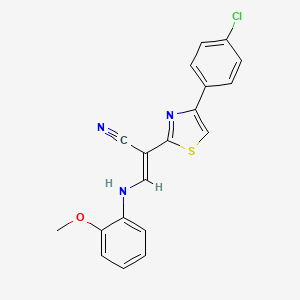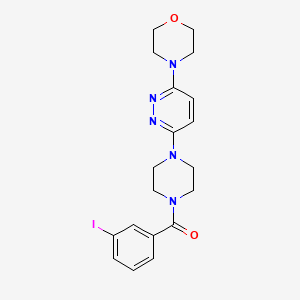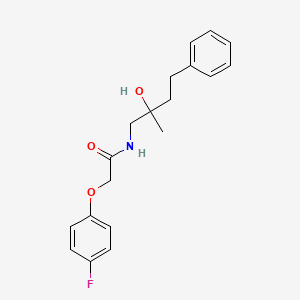![molecular formula C18H18BrN3O3 B2969104 1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-42-0](/img/structure/B2969104.png)
1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the molecular formula C20H20BrN3O3. It is also known as BPU or N-(3-bromo-phenyl)-N'-[1-(3-methoxyphenyl)-pyrrolidine-3-carbonyl]-urea. This compound has been of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research by Kang, Kim, Kwon, and Kim (2015) on the crystal structure of a related compound, metobromuron (a phenylurea herbicide), provides insights into the molecular interactions and structural characteristics of phenylurea derivatives. Their study highlights the significance of N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions in forming a two-dimensional network, which could be relevant for understanding the structural properties of "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" in various applications, such as material design and drug formulation (Kang et al., 2015).
Stereoselective Synthesis in Medicinal Chemistry
Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the importance of precise stereochemical control in the development of therapeutics. This process underlines the critical role of urea derivatives in synthesizing biologically active compounds, suggesting potential applications of "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" in drug discovery and development (Chen et al., 2010).
Cross-Coupling Reactions for Material Synthesis
Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids, a method potentially applicable to the synthesis of heteroaryl ethers from "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea." This process is vital for creating materials with specific electronic properties, useful in electronics and photonics (Bardhan et al., 2009).
Pharmacological Applications and CNS Activity
Rasmussen et al. (1978) investigated N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, finding that certain substitutions imparted anxiolytic and muscle-relaxant properties. This suggests that derivatives like "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" could have potential applications in developing new therapeutic agents targeting the central nervous system (Rasmussen et al., 1978).
Anticancer and Enzyme Inhibition Studies
Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and evaluated their effects on enzyme inhibition and anticancer activity. Such studies highlight the potential use of "1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" in developing novel anticancer agents or enzyme inhibitors, contributing to the advancement of cancer therapy and medicinal chemistry (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-16-7-3-6-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-5-2-4-12(19)8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOITCTWDPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)





![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
